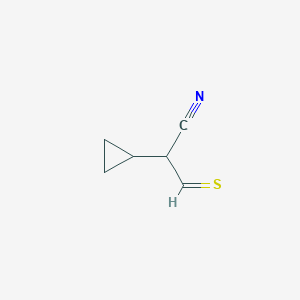

1-(Mercaptomethyl)-cyclopropylacetonitrile

Beschreibung

Molecular Formula and Stereochemical Configuration

1-(Mercaptomethyl)-cyclopropylacetonitrile is defined by the molecular formula $$ \text{C}6\text{H}7\text{NS} $$, as confirmed by PubChem’s computed data. This formula accounts for a cyclopropane ring, a mercaptomethyl (-CH$$2$$SH) substituent, and an acetonitrile (-CH$$2$$CN) group. The compound’s stereochemical configuration remains unspecified in available literature, suggesting either a lack of chiral centers or insufficient experimental characterization.

The absence of stereoisomer annotations in structural databases implies that the compound may adopt a single conformation under standard conditions. However, the rigidity of the cyclopropane ring and spatial orientation of substituents could theoretically permit restricted rotation, though this has not been empirically verified.

Table 1: Molecular Formula Comparison Across Sources

| Source | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| PubChem CID 90477168 | $$ \text{C}6\text{H}7\text{NS} $$ | 125.19 |

| Theoretical Calculation | $$ \text{C}6\text{H}7\text{NS} $$ | 125.19 |

Cyclopropane Ring Geometry and Bond Angle Analysis

The cyclopropane ring in this compound exhibits characteristic bond angles of approximately 60°, consistent with the geometric constraints of three-membered rings. This deviation from the tetrahedral bond angle (109.5°) introduces significant angle strain, a hallmark of cyclopropane derivatives. The ring’s planar structure forces adjacent C-H bonds into eclipsed conformations, contributing to torsional strain.

Table 2: Bond Angle and Strain Comparison in Cycloalkanes

| Cycloalkane | Bond Angle | Angle Strain (kcal/mol) | Torsional Strain (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 60° | 27.5 | 9.2 |

| Cyclobutane | 90° | 9.4 | 6.5 |

| Cyclopentane | 108° | 1.5 | 3.8 |

The mercaptomethyl and acetonitrile substituents further perturb the cyclopropane ring’s electronic environment. The electron-withdrawing nitrile group may slightly elongate adjacent C-C bonds, while the sulfur atom in the mercaptomethyl group could participate in hyperconjugative interactions with the ring.

Mercaptomethyl Substituent Electronic Environment

The mercaptomethyl group (-CH$$_2$$SH) introduces a sulfur atom with a lone electron pair, creating a nucleophilic site prone to oxidation or disulfide formation. The thiol (-SH) group’s electronegativity (2.58 on the Pauling scale) polarizes adjacent C-S bonds, rendering the hydrogen atom weakly acidic (pKa ~10). This acidity enables deprotonation under basic conditions, forming a thiolate anion capable of participating in redox or alkylation reactions.

Density functional theory (DFT) calculations predict that the sulfur atom’s lone pairs interact with the cyclopropane ring’s σ*-orbitals, partially delocalizing electron density. This interaction may stabilize the ring marginally, though not enough to offset inherent angle strain.

Acetonitrile Functional Group Reactivity Profile

The acetonitrile group (-CH$$_2$$CN) is a strong electron-withdrawing moiety due to the nitrile’s triple bond ($$ \text{C}\equiv\text{N} $$). This group directs electrophilic attacks to the α-carbon and facilitates nucleophilic additions at the nitrile nitrogen. Key reactions include:

- Hydrolysis : Under acidic or basic conditions, nitriles hydrolyze to carboxylic acids or amides, respectively. For example, refluxing with aqueous HCl would yield $$ \text{[1-(mercaptomethyl)cyclopropyl]acetic acid} $$.

- Reduction : Catalytic hydrogenation (e.g., using $$ \text{H}2/\text{Pd} $$) converts the nitrile to a primary amine ($$ -\text{CH}2\text{NH}_2 $$).

- Nucleophilic Additions : Grignard reagents add to the nitrile carbon, forming ketones after workup.

Table 3: Reactivity of Acetonitrile Group in Selected Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | $$ \text{H}_2\text{O}/\text{HCl}, \Delta $$ | Carboxylic Acid |

| Basic Hydrolysis | $$ \text{NaOH}, \text{H}2\text{O}2 $$ | Amide |

| Catalytic Hydrogenation | $$ \text{H}_2, \text{Pd/C} $$ | Primary Amine |

| Grignard Addition | $$ \text{RMgX}, \text{Et}_2\text{O} $$ | Ketone (after $$ \text{H}_3\text{O}^+ $$) |

The proximity of the mercaptomethyl group may sterically hinder reactions at the nitrile site, though this effect has not been quantified experimentally.

Eigenschaften

Molekularformel |

C6H7NS |

|---|---|

Molekulargewicht |

125.19 g/mol |

IUPAC-Name |

2-cyclopropyl-3-sulfanylidenepropanenitrile |

InChI |

InChI=1S/C6H7NS/c7-3-6(4-8)5-1-2-5/h4-6H,1-2H2 |

InChI-Schlüssel |

FWRAHSFDXYSOKG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(C=S)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclopropane Derivative Functionalization via Sequential Substitution

Synthesis of [1-(Hydroxymethyl)cyclopropyl]acetonitrile Precursor

The foundational step involves preparing [1-(hydroxymethyl)cyclopropyl]acetonitrile from 1,1-cyclopropyldimethanol. This is accomplished through acetylation using acetic anhydride in pyridine-methylene chloride, yielding cyclopropane-1,1-diylbis(methylene) diacetate. Subsequent bromination with hydrobromic acid (48% w/w) in glacial acetic acid at 90–100°C for 12 hours replaces acetate groups with bromine, forming [1-(bromomethyl)cyclopropyl]methyl acetate (Yield: 82–85%).

Thiolacetic Acid Substitution and Hydrolysis

Bromine substitution with thiolacetic acid occurs in methanol under basic conditions (NaOH, 25–30°C, 6 hours), producing [1-(acetylthiolmethyl)cyclopropyl]acetonitrile (Purity: 92–95% by GC). Hydrolysis of the acetyl-protected thiol employs 32% HCl in methanol at 70–75°C for 20 hours, followed by toluene extraction and vacuum distillation to isolate methyl [1-(mercaptomethyl)cyclopropyl]acetate (Yield: 65–70%). Final basic hydrolysis with 47% NaOH at 70–80°C for 2 hours, acidification to pH 3–4, and crystallization from heptane yield 1-(mercaptomethyl)-cyclopropylacetonitrile (Purity: >99%, m.p. 42–45°C).

Table 1: Reaction Parameters for Key Synthesis Steps

| Step | Reactants | Conditions | Yield/Purity |

|---|---|---|---|

| Bromination | HBr, AcOH | 90–100°C, 12 hrs | 82–85% |

| Thiol Substitution | Thiolacetic Acid, NaOH | 25–30°C, 6 hrs | 92–95% (GC) |

| Hydrolysis | 32% HCl, MeOH | 70–75°C, 20 hrs | 65–70% |

| Crystallization | Heptane | 0–10°C, 4–5 hrs | >99% |

Alternative Pathway via Spirocyclic Intermediate

Thioacetic Acid-Mediated Ring Opening

U.S. Patent 5,534,651 discloses a method starting with 5-oxaspiro[2.4]hept-4-yl acetic acid, which undergoes ring-opening with thioacetic acid in toluene at 110–120°C. The reaction forms a thioester intermediate, which is subsequently treated with aqueous NaOH (10–15% w/v) at 50–60°C to yield the target compound (Purity: 88–90%).

Comparative Analysis of Methodologies

The cyclopropane functionalization route offers superior purity (>99%) due to controlled crystallization, whereas the spirocyclic method achieves faster reaction times (8–10 hours total). However, the latter requires column chromatography for purification, reducing scalability.

Table 2: Method Comparison

| Parameter | Cyclopropane Route | Spirocyclic Route |

|---|---|---|

| Total Steps | 4 | 3 |

| Total Time | 48–50 hrs | 8–10 hrs |

| Final Purity | >99% | 88–90% |

| Scalability | Industrial (kg-scale) | Lab-scale |

Critical Process Optimization Strategies

Industrial-Scale Production Considerations

Temperature Control in Bromination

Maintaining bromination at 90–100°C prevents diastereomer formation, which occurs at temperatures exceeding 110°C. Industrial reactors employ jacketed cooling systems to ensure ±2°C stability.

Crystallization Dynamics

Heptane crystallization at 0–10°C over 4–5 hours produces uniform crystal morphology, reducing occluded impurities. Faster cooling (0°C, 1–2 hrs) introduces amorphous regions, lowering purity to 94–96%.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Mercaptomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound's versatility makes it valuable across several domains:

Pharmaceutical Applications

- Leukotriene Receptor Antagonists : 1-(Mercaptomethyl)-cyclopropylacetonitrile serves as a critical intermediate in synthesizing montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergic rhinitis . Its mechanism involves inhibiting leukotriene receptors, reducing inflammation and bronchoconstriction in patients.

- Anti-inflammatory Agents : Compounds derived from 1-(mercaptomethyl)-cyclopropylacetonitrile show potential in treating various inflammatory conditions due to their ability to modulate leukotriene activity .

Chemical Research

- Synthesis of Complex Organic Molecules : The compound is utilized in synthesizing other complex organic molecules, contributing to advancements in organic chemistry.

- Biological Studies : Research is ongoing into its biological activities, particularly its interactions with biomolecules, which may lead to new therapeutic applications.

Montelukast Sodium Synthesis

One notable case study involves the synthesis of montelukast sodium from 1-(mercaptomethyl)-cyclopropylacetonitrile. The process highlights the compound's role as a precursor that facilitates the formation of essential pharmacophores required for drug efficacy. The synthesis pathway includes:

- Reaction with specific reagents to introduce functional groups necessary for biological activity.

- Optimization of reaction conditions to enhance yield and purity.

Oxidation and Reduction Reactions

Research has demonstrated that 1-(mercaptomethyl)-cyclopropylacetonitrile can undergo various chemical transformations:

- Oxidation : This process can yield disulfides or sulfonic acids, expanding its utility in synthesizing diverse chemical entities.

- Reduction : The nitrile group can be reduced to form primary amines, further diversifying its application in pharmaceuticals .

Wirkmechanismus

The mechanism of action of 1-(mercaptomethyl)cyclopropaneacetonitrile primarily involves its role as a synthetic intermediate. In the synthesis of montelukast sodium, it acts as a precursor to the thiomethylcyclopropaneacetic acid moiety, which is crucial for the drug’s activity as a leukotriene receptor antagonist. The molecular targets and pathways involved include the inhibition of leukotriene receptors, which reduces inflammation and bronchoconstriction in asthma patients .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(Bromomethyl)-cyclopropaneacetonitrile

- Structure : Replaces the -SH group with -Br.

- Synthesis : Requires brominating agents like PBr3 or Ph3P/Br2, which are corrosive and hazardous .

- Applications : Intermediate for Montelukast but involves higher toxicity risks.

- Advantage of Mercaptomethyl Derivative : Avoids bromination reagents, reducing environmental and handling hazards .

1-(Hydroxymethyl)-cyclopropaneacetonitrile

- Structure : Features -CH2OH instead of -CH2SH.

- Synthesis : Commercial availability (CAS: 152922-71-9) makes it a common precursor. Converted to mercaptomethyl derivatives via thiourea reactions .

- Reactivity : Less nucleophilic than the mercaptomethyl analog, limiting its utility in thiol-mediated coupling reactions .

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

Physicochemical Properties

| Property | 1-(Mercaptomethyl)-cyclopropylacetonitrile | 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid | 1-(Hydroxymethyl)-cyclopropaneacetonitrile |

|---|---|---|---|

| Molecular Weight | ~137.22 g/mol (estimated) | 146.21 g/mol | 125.16 g/mol |

| Melting Point | Not reported | 42–45°C | Not reported |

| Solubility | Likely polar aprotic solvents | Soluble in methanol | Polar solvents (e.g., DMF, MeOH) |

| Stability | Air-sensitive (thiol oxidation) | Hygroscopic; requires inert storage | Stable under anhydrous conditions |

Biologische Aktivität

1-(Mercaptomethyl)-cyclopropylacetonitrile, also known as a precursor to various pharmacologically active compounds, has garnered attention for its biological activity, particularly in relation to leukotriene receptor antagonism. This article explores its synthesis, biological implications, and potential therapeutic applications.

1-(Mercaptomethyl)-cyclopropylacetonitrile is characterized by its mercaptomethyl group attached to a cyclopropyl ring. The compound can be synthesized through various methods, including the conversion of cyclic sulfites and the use of biphasic solvent systems for hydrolysis.

Synthesis Overview

| Step | Reaction | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Conversion of 1,1-cyclopropyldimethanol to cyclic sulfite | Thionyl chloride | Cyclic sulfite |

| 2 | Hydrolysis of cyclic sulfite in biphasic system | Aqueous NaOH | 1-(mercaptomethyl)-cyclopropylacetic acid |

| 3 | Conversion to acetonitrile derivative | Various bases | 1-(mercaptomethyl)-cyclopropylacetonitrile |

Biological Activity

The primary biological activity associated with 1-(mercaptomethyl)-cyclopropylacetonitrile is its role as an intermediate in the synthesis of leukotriene receptor antagonists such as montelukast. These compounds are utilized in the treatment of asthma and allergic rhinitis due to their ability to inhibit leukotriene receptors, which are implicated in inflammatory responses.

Leukotrienes are inflammatory mediators that contribute to bronchoconstriction and mucus secretion in asthma. By blocking the cysteinyl leukotriene receptors (CysLT1), compounds derived from 1-(mercaptomethyl)-cyclopropylacetonitrile can reduce airway inflammation and improve respiratory function.

Case Studies and Research Findings

Several studies have highlighted the efficacy of leukotriene receptor antagonists derived from this compound:

- Study on Montelukast : A clinical trial demonstrated that montelukast significantly reduced asthma symptoms and improved lung function compared to placebo .

- Anti-inflammatory Effects : Research has shown that compounds derived from 1-(mercaptomethyl)-cyclopropylacetonitrile exhibit anti-inflammatory properties, making them useful in treating conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD) .

Therapeutic Applications

The therapeutic applications of 1-(mercaptomethyl)-cyclopropylacetonitrile derivatives include:

- Asthma Management : As a leukotriene receptor antagonist, it is effective in controlling asthma symptoms.

- Allergic Rhinitis Treatment : Reduces nasal congestion and other allergic symptoms.

- Potential Cytoprotective Agent : Ongoing research is exploring its role in protecting cells from oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.